Cas no 338401-34-6 ((4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime)
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime Chemical and Physical Properties
Names and Identifiers
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- (Z)-N-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine
- (4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
- (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
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- Inchi: 1S/C16H12Cl3NO/c17-10-3-1-9(2-4-10)16(20-21)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14,21H,8H2/b20-16+
- InChI Key: XLKFPTSFBIEJHV-CAPFRKAQSA-N
- SMILES: ClC1C=C(C=CC=1C1CC1/C(/C1C=CC(=CC=1)Cl)=N/O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 395
- XLogP3: 5.6
- Topological Polar Surface Area: 32.6
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 2N-039-1MG |
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime |
338401-34-6 | >90% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | 2N-039-5MG |
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime |
338401-34-6 | >90% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | 2N-039-10MG |
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime |
338401-34-6 | >90% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | 2N-039-50MG |
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime |
338401-34-6 | >90% | 50mg |
£77.00 | 2025-02-08 | |
| Key Organics Ltd | 2N-039-100MG |
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime |
338401-34-6 | >90% | 100mg |
£110.00 | 2025-02-08 |
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
Research Brief on (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime (CAS: 338401-34-6)
The compound (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime, with the CAS number 338401-34-6, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and oxime functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and antifungal agents. Recent studies have focused on its synthesis, mechanism of action, and efficacy against resistant strains of pathogens, making it a compound of high interest in the ongoing battle against drug-resistant infections.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method that significantly improves yield and purity, addressing previous challenges in its synthesis. This breakthrough is expected to facilitate further pharmacological evaluations and preclinical studies, accelerating the compound's transition from the lab to clinical trials.
In terms of biological activity, research has demonstrated that this compound exhibits potent inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The oxime moiety appears to play a critical role in its mechanism of action, interfering with bacterial cell wall synthesis. Additionally, its unique structural features contribute to its ability to evade common resistance mechanisms, making it a promising candidate for next-generation antibiotics.
Beyond its antimicrobial properties, (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime has also shown potential in antifungal applications. A 2024 study in Antimicrobial Agents and Chemotherapy reported its efficacy against Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to human cells. These findings suggest that the compound could be developed into a broad-spectrum antifungal agent, addressing a critical need in immunocompromised patients.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime. Current research is focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline, with the goal of bringing a new therapeutic option to market within the next decade.
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